

In-Depth Technical Guide to the Water Solubility and Stability of Silatrane Glycol

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Compound of Interest

Compound Name: Silatrane glycol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of **Silatrane glycol**, a unique organosilicon compound with significant potential in various scientific and biomedical applications. This document details the physicochemical properties, experimental protocols for analysis, and the underlying structural features that contribute to its distinctive behavior in aqueous media.

Core Concepts: Water Solubility and Stability

Silatrane glycol, [2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol], is noted for its considerable solubility and stability in water, a characteristic that is unusual for silicon alkoxide compounds.[1] This property is attributed to the unique tricyclic structure of the silatrane cage, which features a transannular dative bond between the nitrogen and silicon atoms ($N \rightarrow Si$). This intramolecular coordination protects the silicon center from nucleophilic attack by water, thereby slowing down hydrolysis reactions, particularly at neutral pH.[1] The by-products of **Silatrane glycol** hydrolysis are generally considered to be non-toxic.[1]

While specific quantitative solubility data for **Silatrane glycol** is not readily available in public literature, its derivatives have been shown to be soluble in water. For instance, certain silatrane-containing poly(β -amino esters) have demonstrated solubility in water, along with other solvents like THF, acetone, and ethanol.

Factors Influencing Stability

The stability of **Silatrane glycol** in aqueous solutions is not absolute and is influenced by the chemical environment.^[1] While exceptionally stable at neutral pH, hydrolysis can be initiated or accelerated under acidic or basic conditions.^[1] The robust nature of the silatrane structure, however, provides a significant kinetic barrier to degradation compared to analogous acyclic alkoxysilanes.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative values for the water solubility (e.g., in g/L or mol/L) or a precise hydrolysis rate constant for **Silatrane glycol**. The information available is qualitative, consistently describing the compound as "water-soluble" and "water-stable."^[1] To provide a framework for researchers, this guide presents detailed protocols for determining these parameters experimentally.

Table 1: Physicochemical Properties of **Silatrane Glycol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₅ Si	PubChem
Molecular Weight	235.31 g/mol	PubChem
IUPAC Name	2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl oxy)ethanol	PubChem
CAS Number	56929-77-2	Benchchem ^[1]
Appearance	Solid powder (typical for silatranes)	MedKoo Biosciences
Solubility in DMSO	Soluble	MedKoo Biosciences

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the water solubility and hydrolytic stability of **Silatrane glycol**. These protocols are based on established analytical techniques and international guidelines.

Determination of Aqueous Solubility: Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") and the common shake-flask method.

Objective: To determine the saturation concentration of **Silatrane glycol** in water at a given temperature.

Materials:

- **Silatrane glycol**
- Deionized or distilled water
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- pH meter
- Appropriate analytical instrument for quantification (e.g., HPLC-UV, ^1H NMR)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

Procedure:

- Preparation of Test System: Add an excess amount of **Silatrane glycol** to a known volume of water in a flask. The excess solid should be visible.
- Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests may be needed, but 24-48 hours is typical).

- **Phase Separation:** After equilibration, allow the mixture to stand at the test temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and aqueous phases.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a syringe filter may be employed.
- **Quantification:** Analyze the concentration of **Silatrane glycol** in the supernatant using a validated analytical method.
 - **HPLC-UV:** Develop a method using a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve with standards of known concentrations.
 - **^1H NMR:** Use a known concentration of an internal standard (e.g., maleic acid) in D_2O . The concentration of **Silatrane glycol** can be determined by comparing the integral of a characteristic **Silatrane glycol** peak to the integral of the internal standard's peak.
- **Data Reporting:** Report the mean of at least three replicate determinations as the water solubility at the specified temperature, typically in g/L or mol/L.

Assessment of Hydrolytic Stability

This protocol is designed to assess the rate of hydrolysis of **Silatrane glycol** under controlled conditions, following principles outlined in ICH Q1A(R2) guidelines for stability testing.

Objective: To determine the rate of hydrolysis of **Silatrane glycol** at different pH values and temperatures.

Materials:

- **Silatrane glycol**
- Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)
- Constant temperature chambers or water baths
- Analytical instrument for quantification (e.g., ^1H NMR, HPLC-UV)

- Volumetric flasks, pipettes, and vials

Procedure:

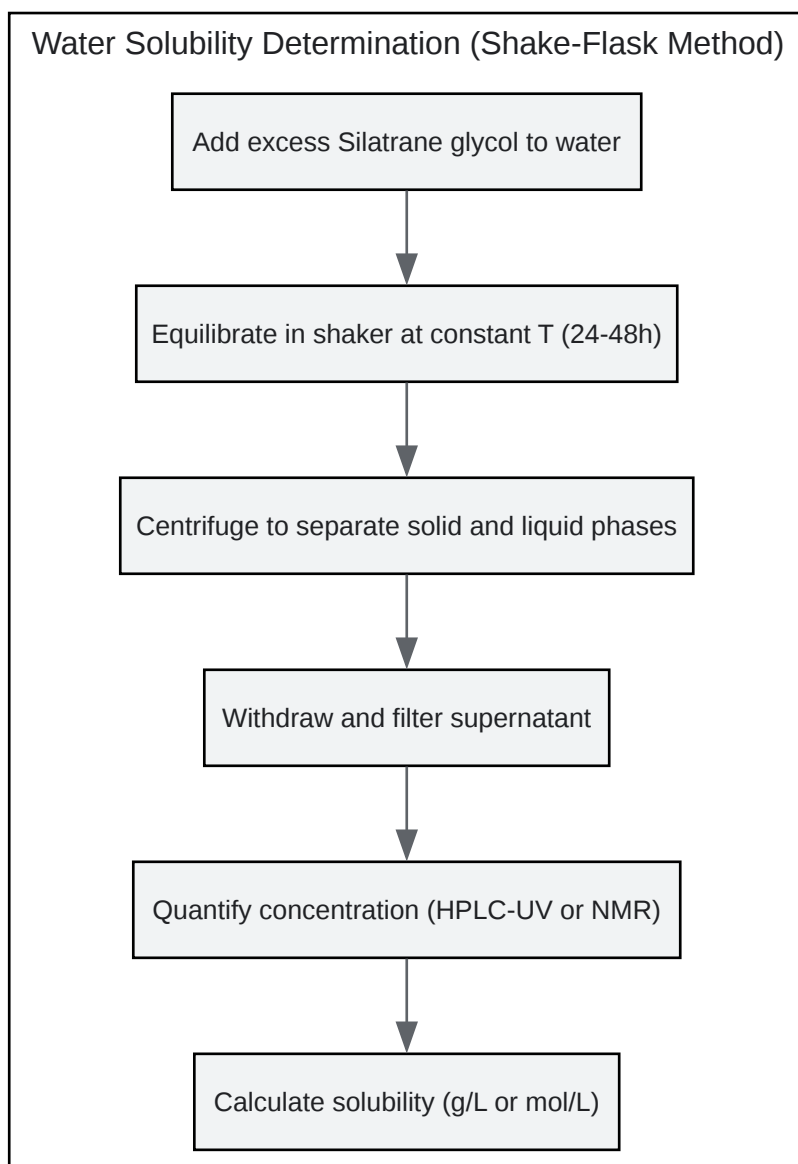
- Solution Preparation: Prepare stock solutions of **Silatrane glycol** in the selected aqueous buffers. The initial concentration should be accurately known and below the saturation limit.
- Incubation: Aliquot the solutions into sealed vials and place them in constant temperature chambers (e.g., 25 °C and 40 °C).
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a sample from each condition.
- Analysis: Immediately analyze the concentration of the remaining **Silatrane glycol** in each sample using a validated analytical method. ¹H NMR is particularly useful as it can simultaneously monitor the disappearance of the parent compound and the appearance of hydrolysis products (e.g., triethanolamine and ethylene glycol).
- Data Analysis:
 - Plot the concentration of **Silatrane glycol** versus time for each condition.
 - Determine the order of the reaction (likely pseudo-first-order with respect to **Silatrane glycol** in the presence of a large excess of water).
 - Calculate the hydrolysis rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time).
 - Calculate the half-life (t_{1/2}) using the equation: $t_{1/2} = 0.693 / k$.

Table 2: Example Data Table for Hydrolytic Stability Study

pH	Temperature (°C)	Time (hours)	Concentration (mol/L)	% Remaining
4	25	0	C ₀	100
24	C ₂₄	...		
...		
7	25	0	C ₀	100
24	C ₂₄	...		
...		
9	25	0	C ₀	100
24	C ₂₄	...		
...		

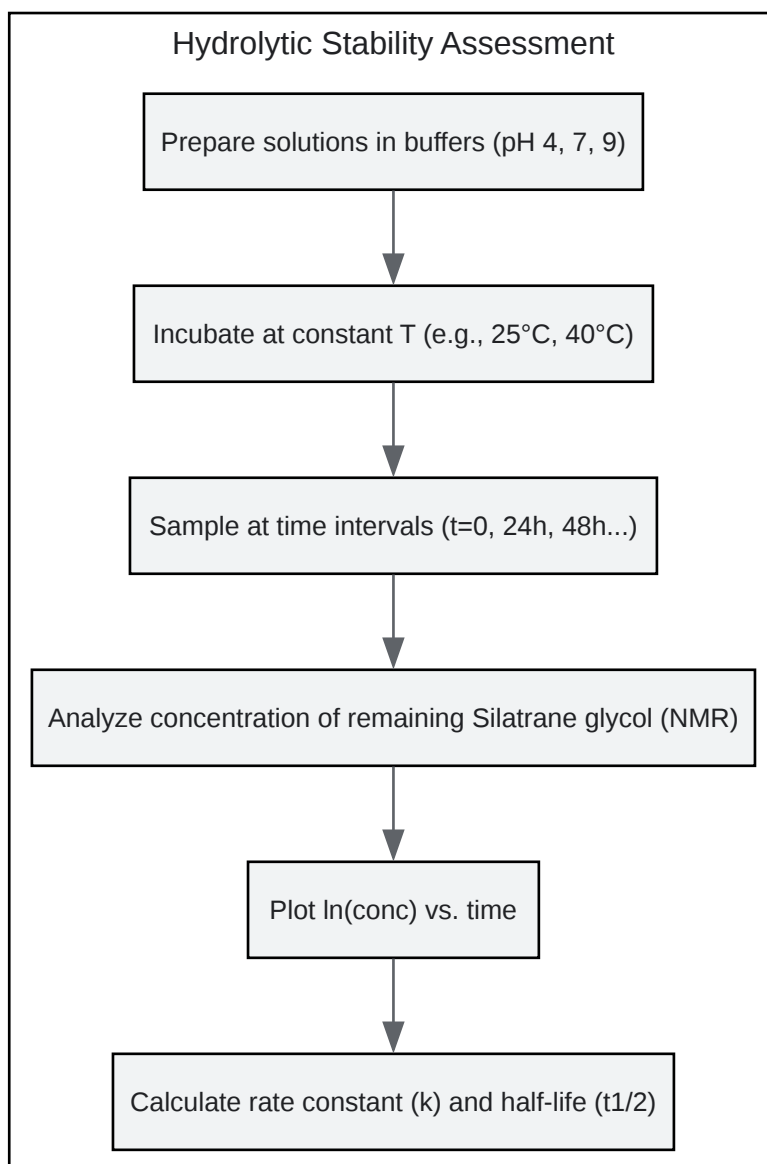
Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining water solubility and hydrolytic stability.



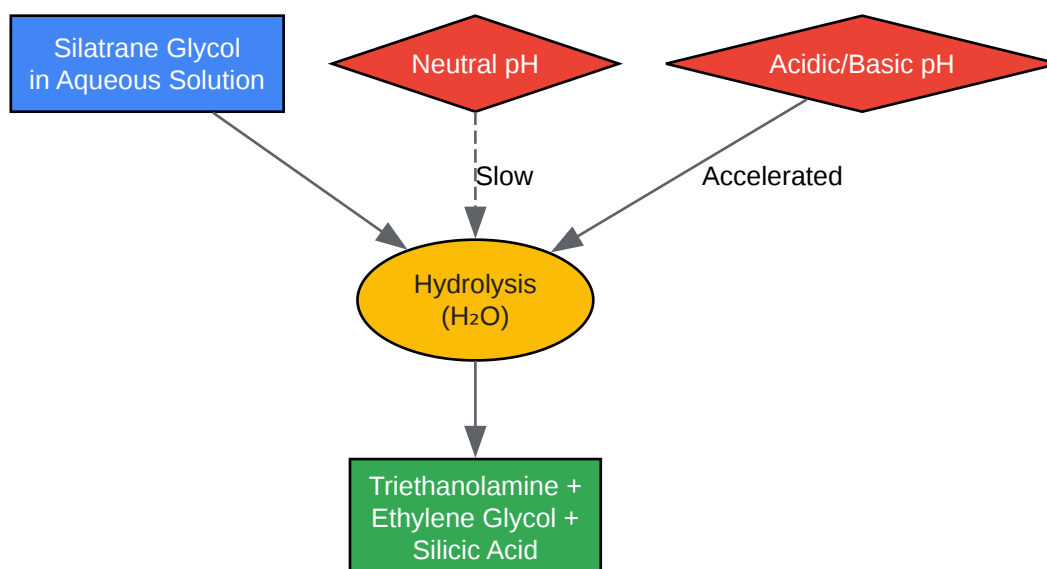
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Caption: Workflow for determining the aqueous solubility of **Silatrane glycol**.



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Caption: Workflow for assessing the hydrolytic stability of **Silatrane glycol**.



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Caption: Factors influencing the hydrolysis of **Silatrane glycol** in water.

Conclusion

Silatrane glycol exhibits noteworthy water solubility and stability, distinguishing it from many other organosilicon compounds. While quantitative data remains a gap in the current literature, the experimental protocols provided in this guide offer a clear path for researchers to determine these critical parameters. Understanding the aqueous behavior of **Silatrane glycol** is essential for its application in drug development, materials science, and other research fields where its unique properties can be leveraged. The inherent stability at neutral pH, coupled with its solubility, makes it a promising candidate for further investigation in biological systems.

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References

- 1. Silatrane glycol | 56929-77-2 | Benchchem [benchchem.com]

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